molecular formula C11H13ClN2O2 B1425110 Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride CAS No. 1187830-59-6

Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride

Cat. No. B1425110
M. Wt: 240.68 g/mol
InChI Key: FASLNURJTFOWLH-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride is a chemical compound with the linear formula C11H13ClN2O2 . It has a molecular weight of 240.69 . The compound is typically a white to yellow solid .


Molecular Structure Analysis

The InChI code for Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride is 1S/C11H12N2O2.ClH/c1-2-15-11(14)9-7-5-3-4-6-8(7)13-10(9)12;/h3-6,13H,2,12H2,1H3;1H . This code provides a textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride is a white to yellow solid . It has a molecular weight of 240.69 and a linear formula of C11H13ClN2O2 . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

  • 5-Lipoxygenase Inhibition and Anti-Inflammatory Potential Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride has been identified as a potent inhibitor of 5-lipoxygenase (5-LO), a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. This inhibition suggests potential applications in treating inflammatory and allergic disorders. For example, ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate demonstrated significant inhibitory effects on 5-LO in human neutrophils and showed promise as an anti-inflammatory therapeutic (Karg et al., 2009).

  • Synthesis of Pyrimido[1,2-a]indoles Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride is a key component in a three-component reaction involving acid chlorides and terminal alkynes. This process leads to the synthesis of diversified pyrimido[1,2-a]indoles, demonstrating its utility in organic synthesis and potential applications in medicinal chemistry (Gupta et al., 2011).

  • Antiviral Research In antiviral research, derivatives of ethyl 2-amino-1H-indole-3-carboxylate have been synthesized and tested for activity against viruses like influenza A virus (H3N2), bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV). Some derivatives exhibited promising activity, particularly against influenza A virus, suggesting potential applications in antiviral drug development (Ivashchenko et al., 2014).

  • Synthesis of Indole Derivatives Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride is also employed in the synthesis of various indole derivatives, such as ethyl 3-(benzoylamino)-1H-indole-2-carboxylates. These compounds have applications in pharmaceutical and organic chemistry for the development of new therapeutic agents (Cucek & Verček, 2008).

Safety And Hazards

The compound is associated with several hazard statements: H302, H315, H319, and H335 . Precautionary measures include P280 and P305+P351+P338 . The compound is labeled with an exclamation mark pictogram and the signal word "Warning" .

properties

IUPAC Name

ethyl 2-amino-1H-indole-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c1-2-15-11(14)9-7-5-3-4-6-8(7)13-10(9)12;/h3-6,13H,2,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASLNURJTFOWLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=CC=CC=C21)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50718820
Record name Ethyl 2-amino-1H-indole-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride

CAS RN

1187830-59-6
Record name 1H-Indole-3-carboxylic acid, 2-amino-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187830-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-1H-indole-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50718820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride
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